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Compound of Interest

Compound Name: LH-708

Cat. No.: B608560

Technical Support Center: LH-708 Welding
Electrode

This technical support guide provides troubleshooting information and frequently asked
guestions regarding the use of LH-708 welding electrodes, with a specific focus on how
welding current affects the properties of the weld deposit. This guide is intended for
researchers, scientists, and professionals in materials science and engineering.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the welding process
with LH-708 electrodes.

Q: Why is the welding arc unstable and difficult to start?
A: An unstable or difficult-to-start arc can be attributed to several factors:

¢ Incorrect Current Settings: The welding current may be too low for the electrode diameter.
For LH-708, a 3.2mm electrode typically requires 90-110 Amps, while a 4.0mm electrode
needs 140-160 Amps.[1] Operating below the recommended range can lead to an unstable
arc.[2]

e Moisture Contamination: LH-708 is a low-hydrogen type electrode, which is susceptible to
moisture absorption from the atmosphere.[3] Moisture in the electrode coating can cause a
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"sizzling" sound, erratic arcs, and porosity in the weld.[3] Electrodes should be stored in a
dry environment or a rod oven.

o Improper Technique: For low-hydrogen electrodes like the E7018 family, features like a "Hot
Start" on the welding machine can provide a temporary increase in amperage to ensure
reliable arc initiation.[4]

Q: What causes excessive spatter and a poor weld bead appearance?

A: Excessive spatter and a rough, uneven bead are often signs that the welding current is too
high.[2] High amperage increases the energy in the arc, leading to a more turbulent weld pool
and the ejection of molten metal droplets. Review the recommended current settings and
reduce the amperage if it exceeds the suggested range for your electrode size.[1] Additionally,
ensure the correct polarity (DC+) is being used, as specified for LH-708.[1][5]

Q: The finished weld has cracked. What is the likely cause?

A: Cracking in the weld deposit of a tool steel like LH-708 is a serious defect and can be
caused by:

e Inadequate Preheating: The technical data for LH-708 specifies preheating the workpiece to
300-400°C.[1][6] Failure to preheat can lead to rapid cooling and high thermal stresses,
causing cracks.

» High Current: While not the primary cause, excessively high currents can increase stress
and heat input, contributing to cracking upon cooling.

e Moisture: Hydrogen from moisture in the electrode coating can lead to hydrogen-induced
cracking, a common issue with hardenable steels.

Q: Why are the mechanical properties of my weld, such as hardness, lower than expected?

A: A decrease in the expected hardness and strength of the weld deposit is often linked to
excessive heat input, which is directly related to the welding current.

» High Welding Current: Increasing the welding current leads to a higher heat input. This
results in a slower cooling rate and promotes the formation of a coarser grain structure in the

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.arccaptain.com/blogs/article/why-does-my-welding-rod-keep-sticking
https://yeswelder.com/blogs/yeswelder/common-stick-welding-defects-and-how-to-deal-with-them
https://eilia.com/en/blog/common-problems-welding-electrodes
https://www.scribd.com/document/865976795/LH-708-welding-electrode
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.scribd.com/document/865976795/LH-708-welding-electrode
https://www.arccaptain.com/blogs/article/welding-machine-troubleshooting-common-problems-and-solutions
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.benchchem.com/product/b608560?utm_src=pdf-body
https://www.scribd.com/document/865976795/LH-708-welding-electrode
https://adorwelding.com/adorfon/wp-content/uploads/2021/09/LH-708-1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

weld metal and heat-affected zone (HAZ).[7] This coarser microstructure typically exhibits
lower hardness and tensile strength.[7]

e Improper Post-Weld Heat Treatment: For tool steels like LH-708, the final properties are
highly dependent on the post-weld heat treatment (e.g., hardening and tempering). The "as-
welded" hardness is typically in the range of 41-46 HRC, but this can be increased to 49-51
HRC after proper hardening.[1]

Frequently Asked Questions (FAQSs)

Q: What is the recommended welding current for LH-708 electrodes?

A: The recommended current depends on the electrode diameter. According to the
manufacturer's data, the typical ranges are:

e 3.2mm Diameter: 90 - 110 Amps

e 4.0mm Diameter: 140 - 160 Amps It is crucial to operate within these ranges to achieve the
desired weld properties.[1]

Q: How does increasing the welding current affect the microstructure of the LH-708 deposit?

A: Increasing the welding current raises the heat input into the weld. This leads to a larger weld
pool and a slower cooling rate. The slower cooling allows more time for grain growth, resulting
in a coarser microstructure in the weld deposit.[7] This can negatively impact mechanical
properties like toughness and hardness.

Q: How does welding current generally influence the mechanical properties of a low-hydrogen
weld deposit?

A: As a general principle for low-hydrogen electrodes, welding current has a significant impact
on mechanical properties. Studies on similar electrodes (like E7018) show that as the current
increases, both tensile strength and hardness tend to decrease due to the formation of a
coarser grain structure.[7] However, there is often an optimal current that provides a good
balance of strength and ductility. For instance, one study found a 110A current produced an
optimal combination of strength and flexibility, while another identified 120A as superior for
tensile and yield strengths compared to 100A and 140A.[8][9][10]
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Data Presentation

Table 1. General Effect of Welding Current on LH-708 Weld Deposit Properties

Parameter Low Current Optimal Current High Current
Arc Stability Poor, unstable Stable, smooth Harsh, turbulent
Spatter Low Low to Moderate High / Excessive
Penetration Insufficient Adequate Deep, potential for

burn-through

Potentially higher (due  As per specification

Hardness ] ) Decreased

to rapid cooling) (41-46 HRC)
) N/A (weld likely )

Tensile Strength ) Optimal Decreased[7]
defective)

Grain Structure Fine Fine, well-defined Coarse[7]

) Lack of fusion, Undercut, cracking,

Risk of Defects ] Low )

porosity excessive spatter[2]

Experimental Protocols

Protocol 1: Metallographic Examination of Weld Microstructure

e Sectioning: Cut a cross-section of the weld bead perpendicular to the welding direction using
an abrasive cutter with adequate cooling to prevent altering the microstructure.

e Mounting: Mount the sectioned sample in a thermosetting or cold-setting resin to facilitate
handling and polishing.

» Grinding: Grind the sample surface using progressively finer silicon carbide papers (e.g.,
240, 400, 600, 800, 1200 grit) with water as a lubricant.

e Polishing: Polish the ground surface using diamond paste on a polishing cloth (e.g., 6-
micron, 3-micron, and 1-micron) to achieve a mirror-like finish.
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» Etching: Etch the polished surface with a suitable reagent (e.g., 2% Nital - 2ml nitric acid in
98ml ethanol) for a few seconds to reveal the grain boundaries and microstructure.

e Microscopy: Examine the etched surface using an optical microscope at various
magnifications (e.g., 100x, 400x) to observe the grain size, phase distribution, and any
defects in the weld metal and heat-affected zone.

Protocol 2: Hardness Testing

o Sample Preparation: Prepare a polished, un-etched cross-section of the weld as described in
Protocol 1 (steps 1-4).

e Hardness Tester: Use a Rockwell C hardness tester (HRC) as specified for LH-708 tool
steel.[1]

 Indentation: Take multiple hardness readings across the weld deposit, the heat-affected zone
(HAZ), and the base metal to create a hardness profile. Ensure sufficient spacing between
indentations to avoid interference.

o Data Recording: Record the HRC values for each location and calculate the average
hardness for the weld deposit.
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Caption: Relationship between welding current and final weld properties.
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Start: Evaluate Weld Properties
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Caption: Experimental workflow for analyzing current effects on welds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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